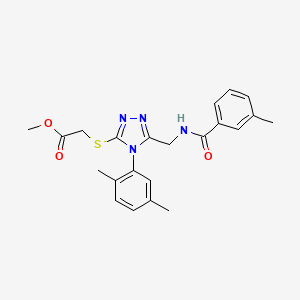

methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-6-5-7-17(10-14)21(28)23-12-19-24-25-22(30-13-20(27)29-4)26(19)18-11-15(2)8-9-16(18)3/h5-11H,12-13H2,1-4H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMQATBIVZJWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the triazole ring : Utilizing appropriate reagents to facilitate the cyclization of the precursor compounds.

- Thioether formation : Introducing a thioether functionality which is crucial for enhancing biological activity.

- Methylation and esterification : Concluding with the formation of the methyl ester to yield the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The structure–activity relationship (SAR) has shown that modifications to the triazole ring and side chains can enhance efficacy against various pathogens.

| Compound | Activity | IC50 (µM) | Target Pathogen |

|---|---|---|---|

| Methyl 2... | Antifungal | 12.5 | Candida albicans |

| Methyl 2... | Antibacterial | 8.0 | Staphylococcus aureus |

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Case Studies

- Study on Antifungal Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against various fungal strains. The results indicated a promising antifungal profile with an IC50 value significantly lower than standard antifungal agents.

- Evaluation Against Cancer Cell Lines : Another research article focused on the anti-cancer properties of this compound. It was found to effectively inhibit the growth of MCF-7 and A549 cell lines through mechanisms involving apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several triazole derivatives reported in the literature. Key comparisons include:

Key Observations :

- Aromatic Substituents : The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to phenyl or pyridine substituents in analogs .

- Amide vs.

- Thioacetate Chain: The methyl thioacetate group contrasts with thioacetyl-indolinone (e.g., compound 7 in ), which may influence solubility and bioavailability.

Key Observations :

- The target compound’s synthesis likely aligns with methods in , involving hydrazide cyclization and thioetherification.

- Microwave-assisted synthesis (e.g., ) offers faster reaction times but lower yields compared to traditional reflux methods.

Physicochemical Properties

Key Observations :

- The target compound’s methyl thioacetate group may improve solubility in polar solvents compared to butylthio or trifluoromethyl analogs .

- Thermal stability is inferred to be comparable to morpholinium derivatives studied via HPLC-DMD .

Key Observations :

- The target’s (3-methylbenzamido)methyl group may enhance antimicrobial activity by mimicking peptidoglycan precursors, as seen in .

Q & A

Q. What is the standard synthetic route for methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis typically involves sequential functionalization of 1,2,4-triazole cores. A key intermediate, such as a substituted triazole-3-thiol, is reacted with sodium monochloroacetate in aqueous medium under reflux to introduce the thioacetate moiety. Subsequent benzamidation of the triazole’s amino group with 3-methylbenzoyl chloride is performed in anhydrous conditions (e.g., DMF or THF) with a base like triethylamine. Reaction optimization includes controlling molar ratios (e.g., 1:1.2 for thiol:monochloroacetate) and monitoring pH to prevent side reactions .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation requires multi-modal characterization:

- Elemental analysis to verify stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values).

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H at ~3300 cm⁻¹ for the amide).

- ¹H/¹³C NMR to resolve substituent positions (e.g., methyl protons on the 2,5-dimethylphenyl group as singlets at δ 2.2–2.4 ppm).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 5 ppm error) .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous 1,2,4-triazole derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~8 µg/mL) and fungi (e.g., Candida albicans, MIC ~16 µg/mL) via inhibition of ergosterol biosynthesis or membrane disruption. Initial screening should follow CLSI guidelines using broth microdilution assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps, while aqueous-ethanol mixtures improve thioacetate formation .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) can accelerate thioether bond formation.

- Temperature control : Maintain 60–70°C during cyclization to avoid decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise due to:

- Purity differences : Validate compound purity via HPLC (≥95% by area normalization) before assays .

- Assay variability : Use standardized protocols (e.g., identical inoculum sizes in antimicrobial tests) and include positive controls (e.g., fluconazole for antifungal assays).

- Structural analogs : Compare activity trends with derivatives bearing substituents like 4-fluorophenyl or morpholine groups to isolate structure-activity relationships .

Q. What computational strategies are effective for predicting the binding modes of this compound?

Molecular docking workflows include:

- Protein preparation : Retrieve target structures (e.g., CYP51 for antifungal activity) from the PDB (e.g., 5TZ1) and optimize hydrogen bonding networks.

- Ligand parametrization : Generate 3D conformers of the compound using software like Open Babel and assign charges via AM1-BCC.

- Docking validation : Cross-validate results with AutoDock Vina and Glide, ensuring RMSD ≤2.0 Å between top poses. Focus on interactions like π-π stacking with Phe residues or hydrogen bonds with catalytic site histidines .

Q. How can HPLC-DAD methods be developed for quantifying this compound in mixtures?

Method development steps:

- Column selection : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm) for resolution.

- Mobile phase : Optimize acetonitrile/water gradients (e.g., 40%–80% ACN over 15 min) with 0.1% formic acid to improve peak shape.

- Detection : Set DAD to λ = 254 nm (triazole absorption maxima).

- Validation : Assess linearity (R² ≥0.999), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and precision (%RSD <2%) per ICH guidelines .

Data Contradiction Analysis

Example : Conflicting solubility reports in polar vs. nonpolar solvents.

- Resolution : Reassess purity and solvent pre-saturation. For instance, low solubility in water (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) may reflect protonation effects or aggregation. Conduct dynamic light scattering (DLS) to detect aggregates in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.